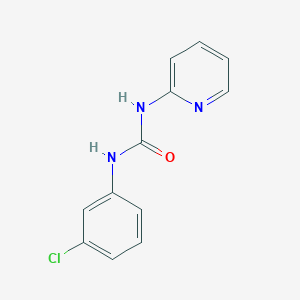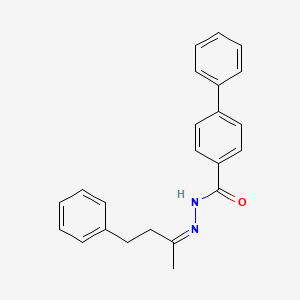![molecular formula C21H31N3O2 B3829033 7-(cyclohexylmethyl)-2-(1-oxidoisonicotinoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B3829033.png)
7-(cyclohexylmethyl)-2-(1-oxidoisonicotinoyl)-2,7-diazaspiro[4.5]decane
Descripción general
Descripción
7-(cyclohexylmethyl)-2-(1-oxidoisonicotinoyl)-2,7-diazaspiro[4.5]decane, also known as CORM-3, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a transition metal-based carbon monoxide-releasing molecule (CORM) that has been extensively studied for its therapeutic properties.
Mecanismo De Acción
7-(cyclohexylmethyl)-2-(1-oxidoisonicotinoyl)-2,7-diazaspiro[4.5]decane releases carbon monoxide upon exposure to biological tissues, which then binds to heme-containing proteins, such as hemoglobin and cytochrome c oxidase. This binding leads to the activation of various signaling pathways, including the cyclic guanosine monophosphate (cGMP) pathway, which is responsible for the vasodilatory effects of 7-(cyclohexylmethyl)-2-(1-oxidoisonicotinoyl)-2,7-diazaspiro[4.5]decane.
Biochemical and Physiological Effects:
7-(cyclohexylmethyl)-2-(1-oxidoisonicotinoyl)-2,7-diazaspiro[4.5]decane has been shown to possess various biochemical and physiological effects, including anti-inflammatory, antioxidant, and vasodilatory properties. It has also been shown to improve mitochondrial function and reduce oxidative stress, making it a promising candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 7-(cyclohexylmethyl)-2-(1-oxidoisonicotinoyl)-2,7-diazaspiro[4.5]decane is its ability to release carbon monoxide in a controlled manner, making it a useful tool for studying the effects of carbon monoxide on biological systems. However, one of the limitations of 7-(cyclohexylmethyl)-2-(1-oxidoisonicotinoyl)-2,7-diazaspiro[4.5]decane is its instability and sensitivity to light and air, which can affect its activity and potency.
Direcciones Futuras
The potential applications of 7-(cyclohexylmethyl)-2-(1-oxidoisonicotinoyl)-2,7-diazaspiro[4.5]decane in various fields are vast, and future research should focus on exploring its therapeutic potential in more detail. Some of the future directions for research on 7-(cyclohexylmethyl)-2-(1-oxidoisonicotinoyl)-2,7-diazaspiro[4.5]decane include:
1. Investigating its potential as a therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
2. Exploring its potential as a vasodilator for the treatment of cardiovascular diseases, such as hypertension and heart failure.
3. Investigating its potential as an anti-inflammatory agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
4. Studying its mechanism of action in more detail to better understand its effects on biological systems.
5. Developing more stable and potent analogs of 7-(cyclohexylmethyl)-2-(1-oxidoisonicotinoyl)-2,7-diazaspiro[4.5]decane for use in future research and clinical applications.
In conclusion, 7-(cyclohexylmethyl)-2-(1-oxidoisonicotinoyl)-2,7-diazaspiro[4.5]decane is a promising compound that has the potential to revolutionize the treatment of various diseases. Its unique properties make it a useful tool for studying the effects of carbon monoxide on biological systems, and future research should focus on exploring its therapeutic potential in more detail.
Aplicaciones Científicas De Investigación
7-(cyclohexylmethyl)-2-(1-oxidoisonicotinoyl)-2,7-diazaspiro[4.5]decane has been extensively studied for its therapeutic properties in various fields, including cardiovascular, respiratory, and neurodegenerative diseases. It has been shown to possess anti-inflammatory, antioxidant, and vasodilatory properties, making it a promising candidate for the treatment of these diseases.
Propiedades
IUPAC Name |
[9-(cyclohexylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]-(1-oxidopyridin-1-ium-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O2/c25-20(19-7-12-24(26)13-8-19)23-14-10-21(17-23)9-4-11-22(16-21)15-18-5-2-1-3-6-18/h7-8,12-13,18H,1-6,9-11,14-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUFQLNVPIAJCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CCCC3(C2)CCN(C3)C(=O)C4=CC=[N+](C=C4)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Cyclohexylmethyl)-2-(1-oxidoisonicotinoyl)-2,7-diazaspiro[4.5]decane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N'-[(2,2-diphenylcyclopropyl)carbonyl]-4-nitrobenzohydrazide](/img/structure/B3828977.png)
![2-nitro-N'-[(2-phenylcyclopropyl)carbonyl]benzohydrazide](/img/structure/B3828984.png)

![1-isobutyl-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B3828997.png)
![4-methyl-N-[2,2,2-trichloro-1-(1-piperidinyl)ethyl]benzamide](/img/structure/B3829000.png)
![2-chloro-N-[2,2,2-trichloro-1-(dimethylamino)ethyl]benzamide](/img/structure/B3829007.png)

![N-[1-(1-adamantyl)-2-amino-2-oxoethyl]-4-methylbenzamide](/img/structure/B3829016.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2,2-diphenylacetamide](/img/structure/B3829020.png)
![1-({[(3,5,7-trimethyl-1-adamantyl)methyl]imino}methyl)-2-naphthol](/img/structure/B3829026.png)

![2,4,6-trimethyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3829042.png)